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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological
Activity of a Novel Vasorelaxant

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has garnered interest within
the scientific community for its potential therapeutic applications, primarily as a vasorelaxant
agent. Isolated from Tartary Buckwheat (Fagopyrum tataricum), this compound presents a
unique chemical scaffold and has demonstrated significant biological activity in preclinical
studies. This technical guide provides a comprehensive overview of the current knowledge on
(+)-Osbeckic acid, including its chemical structure, physicochemical properties, and known
biological effects, with a focus on its mechanism of action in promoting vasorelaxation. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug discovery and development.

Chemical Structure and Identification

(+)-Osbeckic acid is chemically known as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic
acid.[1] Its structure features a central furan ring substituted with a carboxylic acid group at the
2-position and a chiral side chain at the 5-position, which contains a hydroxyl group and
another carboxylic acid moiety. The stereochemistry of the chiral center is designated as (S).
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Key Structural Identifiers:

Molecular Formula: C7HeOs

InChl Key: UAFTYLIJFMASQBP-YFKPBYRVSA-N[1]

SMILES: O--INVALID-LINK--c1ccc(o1)C(=0)O[1]

Physicochemical Properties

Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[1]

InChl: INChI=1S/C7H606/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)
(H,11,12)/t5-/m0/s1[1]

A summary of the known physicochemical properties of (+)-Osbeckic acid is presented in

Table 1. It is important to note that while some key parameters have been determined, others

such as melting point, pKa, and LogP are not readily available in the current body of scientific

literature.

Table 1: Physicochemical Properties of (+)-Osbeckic Acid

Property Value Source(s)

Molecular Weight 186.12 g/mol

Appearance Powder

Purity >98% (by HPLC)
Soluble in Chloroform,
Dichloromethane, Ethyl

Solubility Acetate, DMSO, Acetone.
Solubility in agueous solutions
is pH-dependent.

Melting Point Data not available

pKa Data not available

LogP Data not available
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Stability and Storage:

(+)-Osbeckic acid has been noted to exist as a dimer, which is reportedly stable in solution
and at high temperatures. However, degradation has been observed when dissolved in
dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store stock solutions
at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from
repeated freeze-thaw cycles, it is advisable to prepare and use solutions on the same day
whenever possible and to store them in single-use aliquots.

Biological Activity: Vasorelaxation

The primary biological activity attributed to (+)-Osbeckic acid is its potent vasorelaxant effect.

Efficacy

In an ex vivo study using phenylephrine-contracted thoracic aorta rings from Sprague-Dawley
rats, (+)-Osbeckic acid demonstrated a significant dose-dependent vasorelaxant effect with a
half-maximal effective concentration (ECso) of 887 uM.

Proposed Mechanism of Action: The Nitric Oxide-cGMP
Pathway

While the precise molecular targets of (+)-Osbeckic acid are yet to be fully elucidated, its
vasorelaxant activity is hypothesized to be mediated through the endothelial nitric oxide (NO)
signaling pathway. This well-established mechanism for vasodilation involves the following key
steps:

« Endothelial Cell Stimulation: (+)-Osbeckic acid is thought to act on endothelial cells,
stimulating the activity of endothelial nitric oxide synthase (eNOS).

 Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline,
producing NO as a byproduct.

 Diffusion to Smooth Muscle Cells: Being a small, lipophilic molecule, NO readily diffuses
from the endothelial cells to the adjacent vascular smooth muscle cells.
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 Activation of Soluble Guanylate Cyclase (sGC): In the smooth muscle cells, NO binds to the
heme moiety of soluble guanylate cyclase (sGC), leading to its activation.

e cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)
to cyclic guanosine monophosphate (cGMP).

e Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP concentration
activates protein kinase G (PKG), which in turn leads to a cascade of phosphorylation events
that ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle
relaxation and vasodilation.

Endothelial Cell Vascular Smooth Muscle Cell

Click to download full resolution via product page

Proposed signaling pathway for (+)-Osbeckic acid-induced vasorelaxation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of (+)-Osbeckic acid
are crucial for reproducible research. The following sections outline the methodologies based
on published literature.

Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

The isolation of (+)-Osbeckic acid is typically achieved through a multi-step process involving
extraction and chromatographic separation.
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Tartary Buckwheat (Rutin-free extract)

Acidic Fractionation

:

Reversed-Phase HPLC

:

Peak Collection

:

NMR & Mass Spectrometry

(+)-Osbeckic Acid (dimer) Identified

Click to download full resolution via product page
General workflow for the isolation and identification of (+)-Osbeckic acid.
1. Preparation of Rutin-Free Tartary Buckwheat Extract:

o Tartary Buckwheat seeds are first processed to remove rutin, a major flavonoid that can
interfere with the isolation of other compounds. This can be achieved by specific enzymatic

treatment or solvent extraction methods tailored for flavonoid removal.

2. Acidic Fractionation:

¢ The rutin-free extract is subjected to liquid-liquid extraction to separate compounds based on

their acidity.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1662967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The extract is dissolved in a suitable solvent system (e.g., water and ethyl acetate) and the
pH is adjusted to be basic (e.g., with NaHCO3) to deprotonate acidic compounds, making
them more water-soluble.

e The aqueous layer containing the salts of acidic compounds is then separated.

e The pH of the aqueous layer is subsequently acidified (e.g., with HCI) to protonate the acidic
compounds, which are then extracted into an organic solvent like ethyl acetate.

e The organic solvent is evaporated to yield the acidic fraction.
3. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

o The acidic fraction is dissolved in a suitable solvent (e.g., methanol/water mixture) and
subjected to reversed-phase HPLC.

e Column: A C18 column is typically used.

o Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water
with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to
separate the components.

o Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g.,
260 nm) is used to monitor the elution profile.

4. Peak Collection and Identification:
e Prominent peaks from the HPLC chromatogram are collected.

e The collected fractions are then analyzed by Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS) to determine their chemical structures and
confirm the identity of (+)-Osbeckic acid. Mass spectrometry of the dimeric form of (+)-
osbheckic acid has shown a parent ion at m/z 371.2 and fragment ions at m/z 184.9 and
140.9 in negative ion mode.

Ex Vivo Vasorelaxation Assay
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The vasorelaxant activity of (+)-Osbeckic acid can be assessed using isolated arterial rings, a
standard pharmacological preparation.

Excise Thoracic Aorta

Prepare Aortic Rings

:

Mount in Organ Bath

:

Equilibrate under Tension

:

Induce Contraction
(e.g., Phenylephrine)

:

Cumulative Addition of
(+)-Osbeckic Acid

:

Record Relaxation

Calculate EC50

Click to download full resolution via product page

Experimental workflow for the ex vivo vasorelaxation assay.
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. Tissue Preparation:

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and
placed in cold Krebs-Henseleit physiological salt solution.

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of
approximately 2-3 mm in width.

For studies investigating endothelium-independent effects, the endothelium can be
mechanically removed by gently rubbing the intimal surface of the aortic rings.

. Isometric Tension Measurement:

Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution,
maintained at 37°C, and continuously aerated with a gas mixture of 95% Oz and 5% CO:..

The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2
grams. The solution is changed every 15-20 minutes during equilibration.

. Vasorelaxation Protocol:

After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, such as
phenylephrine (e.g., 1 uM) or potassium chloride (e.g., 60 mM), to a stable plateau.

Once a stable contraction is achieved, increasing concentrations of (+)-Osbeckic acid are
cumulatively added to the organ bath.

The relaxation response at each concentration is recorded using an isometric force
transducer.

. Investigation of the NO-cGMP Pathway:

To confirm the involvement of the nitric oxide pathway, the vasorelaxation assay can be
performed in the presence of specific inhibitors:

o L-NAME (Nw-nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide
synthase. Pre-incubation of endothelium-intact aortic rings with L-NAME is expected to
attenuate the vasorelaxant effect of (+)-Osbeckic acid if it is NO-dependent.
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o ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate
cyclase. Pre-incubation with ODQ should also reduce the vasorelaxant response if it is
mediated by the sGC-cGMP pathway.

5. Data Analysis:

e The relaxation is expressed as a percentage of the pre-contraction induced by the
vasoconstrictor.

e A concentration-response curve is plotted, and the ECso value is calculated to quantify the
potency of (+)-Osbeckic acid.

Conclusion

(+)-Osbeckic acid is a promising natural product with demonstrated vasorelaxant properties.
Its unique furan-dicarboxylic acid structure and potent biological activity make it an interesting
candidate for further investigation in the context of cardiovascular drug discovery. While the
current understanding of its mechanism of action points towards the well-established nitric
oxide-cGMP signaling pathway, further research is required to identify its direct molecular
targets and to fully elucidate its pharmacological profile. The experimental protocols outlined in
this guide provide a framework for future studies aimed at exploring the therapeutic potential of
(+)-Osbeckic acid. The lack of certain physicochemical data, such as melting point and pKa,
highlights the need for more comprehensive characterization of this compound. As research
progresses, (+)-Osbeckic acid may emerge as a valuable lead compound for the development
of novel therapies for cardiovascular diseases characterized by endothelial dysfunction and
vasoconstriction.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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